

# Chemical structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

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## Compound of Interest

Compound Name: 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

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An In-depth Technical Guide to the Chemical Structure of **3-Chloro-2,4,5,6-tetrafluorobenzoic Acid**

## Introduction

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzoic acids serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a detailed technical overview of **3-Chloro-2,4,5,6-tetrafluorobenzoic acid**, a highly functionalized aromatic carboxylic acid. We will delve into its structural characteristics, physicochemical properties, synthetic utility, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of one chlorine and four fluorine atoms on the benzoic acid core imparts distinct reactivity, making it a valuable precursor for novel compounds.<sup>[1][2]</sup>

## Part 1: Core Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of all chemical research. This section outlines the fundamental identifiers and structural representations of **3-Chloro-2,4,5,6-tetrafluorobenzoic acid**.

## Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for procurement, regulatory compliance, and scientific communication. The standard identifiers for this compound are as follows:

- Systematic IUPAC Name: **3-Chloro-2,4,5,6-tetrafluorobenzoic acid**
- CAS Number: 5360-81-6[3][4][5]
- Molecular Formula: C<sub>7</sub>HClF<sub>4</sub>O<sub>2</sub>[3][4][6][7]
- Synonyms: Benzoic acid, 3-chloro-2,4,5,6-tetrafluoro-[4]

## Structural Representations

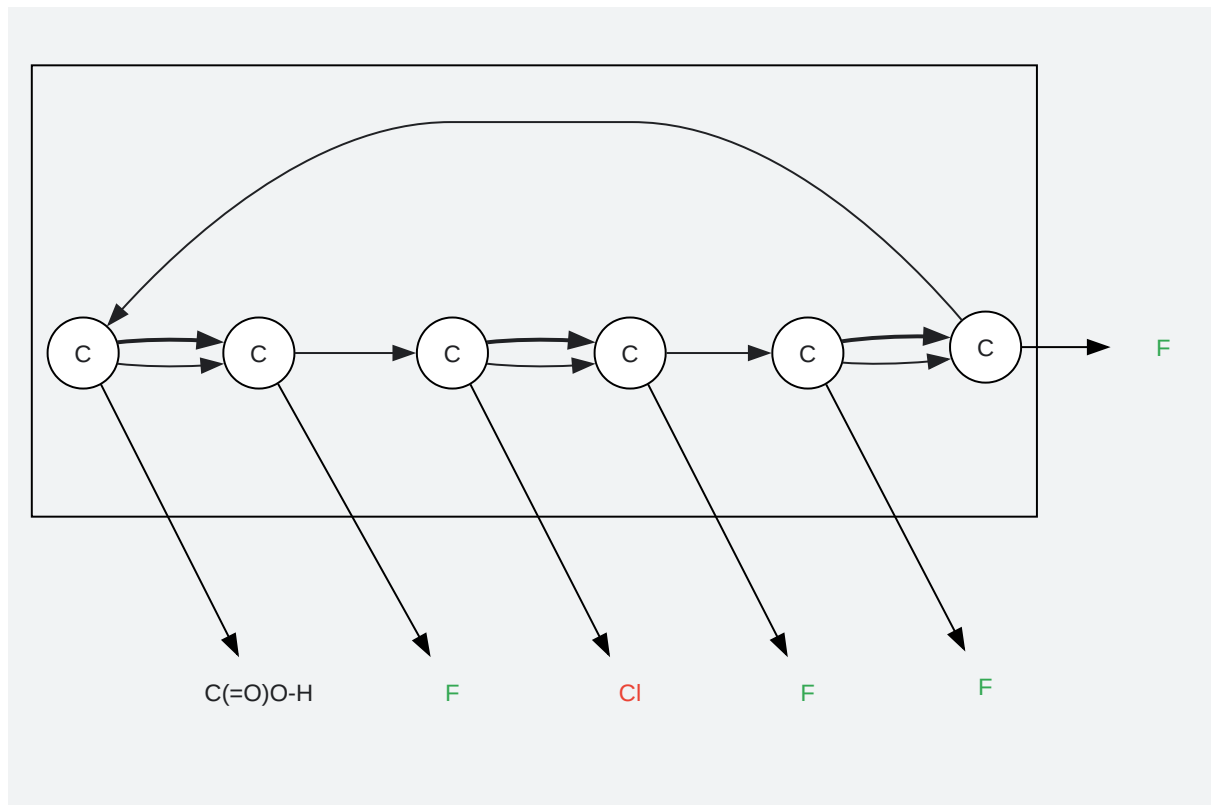
Structural formulas provide a universal language for chemists. The connectivity and spatial arrangement of atoms in **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** can be represented in various standard formats:

- SMILES (Simplified Molecular-Input Line-Entry System):  
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O[3]
- InChI (International Chemical Identifier): InChI=1S/C<sub>7</sub>HClF<sub>4</sub>O<sub>2</sub>/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)[3]
- InChIKey: FYAPWZAOGRABCC-UHFFFAOYSA-N[3]

These machine-readable formats are crucial for cheminformatics and database searches.

## Molecular Visualization

A 2D structural diagram provides an intuitive visual representation of the molecule.



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Caption: 2D structure of **3-Chloro-2,4,5,6-tetrafluorobenzoic acid**.

## Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

### General Properties

- Appearance: White solid.[7]
- Molecular Weight: 228.53 g/mol .[4][6][7]

### Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

Property	Value	Source
Melting Point	89-91 °C	[4]
Boiling Point (Predicted)	252.9 ± 35.0 °C	[4]
Density (Predicted)	1.747 ± 0.06 g/cm <sup>3</sup>	[4]
pKa (Predicted)	1.57 ± 0.10	[3][4]

Insight: The low predicted pKa value indicates that this compound is a relatively strong acid. This is an expected consequence of the strong electron-withdrawing effects of the five halogen substituents on the aromatic ring, which stabilize the carboxylate anion conjugate base.

## Part 3: Synthesis and Applications

Understanding the synthetic origin and potential applications of a building block is crucial for its effective use in research and development.

### Synthetic Context

While specific, detailed industrial synthesis routes for **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** are often proprietary, analogous transformations in the literature provide a strong basis for its preparation. For example, the synthesis of the related compound, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[8][9] This suggests that a similar Sandmeyer-type reaction, starting from an appropriate aminotetrafluorobenzoic acid precursor, is a plausible synthetic route.

### Utility in Drug Discovery and Materials Science

Halogenated aromatic acids are versatile intermediates. The presence of multiple halogen atoms provides several strategic advantages:

- **Modulation of Physicochemical Properties:** Fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
- **Reactive Handles:** The carboxylic acid group is a primary functional handle for forming amides, esters, and other derivatives. For instance, peptide coupling chemistries are commonly used to incorporate such fragments into larger molecules.[\[10\]](#)
- **Precursor to Other Functional Groups:** The halogens themselves, particularly chlorine, can be sites for further transformations, such as cross-coupling reactions, although the highly fluorinated ring presents unique reactivity challenges.

This class of compounds serves as precursors for ligands used in the development of Metal-Organic Frameworks (MOFs), active pharmaceutical ingredients (APIs), and materials for liquid crystals.[\[10\]](#)

## Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. A thorough understanding of a compound's hazards is the first step in risk mitigation.

### GHS Hazard Identification

According to available safety data sheets, **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** is classified with the following hazards:

- H315: Causes skin irritation.[\[3\]](#)[\[7\]](#)[\[11\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[7\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)[\[11\]](#)

The signal word associated with these hazards is "Warning".[\[3\]](#)[\[7\]](#)

### Prudent Laboratory Practices

Given the hazards, the following precautions are mandatory when handling this compound:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[7\]](#)
- Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[7\]](#)[\[12\]](#)
- Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[\[7\]](#)

## Part 5: Experimental Protocol: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride

To illustrate the practical utility of **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** as a synthetic intermediate, this section provides a representative protocol for its conversion to the corresponding acid chloride. Acid chlorides are highly reactive and versatile intermediates, commonly used in acylation reactions to form esters and amides. This protocol is based on established methods for converting carboxylic acids to acid chlorides.[\[13\]](#)

### Causality Behind Experimental Choices

- Reagent Choice: Triphosgene (bis(trichloromethyl) carbonate) is chosen as the chlorinating agent. It is a solid, making it safer and easier to handle than gaseous phosgene or fuming liquids like thionyl chloride. It serves as a phosgene equivalent under the reaction conditions.[\[13\]](#)
- Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.
- Solvent: An inert, anhydrous solvent such as 1,2-dichloroethane is used to prevent reaction with the highly reactive acid chloride product.
- Temperature Control: The reaction is performed at an elevated temperature to ensure a reasonable reaction rate but is carefully controlled to prevent unwanted side reactions or decomposition of the triphosgene.

## Step-by-Step Methodology

Objective: To convert **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride.

Materials:

- **3-Chloro-2,4,5,6-tetrafluorobenzoic acid**
- Triphosgene (BTC)
- N,N-dimethylformamide (DMF), anhydrous
- 1,2-dichloroethane, anhydrous
- Four-necked round-bottom flask
- Mechanical stirrer, condenser, thermometer, and nitrogen inlet

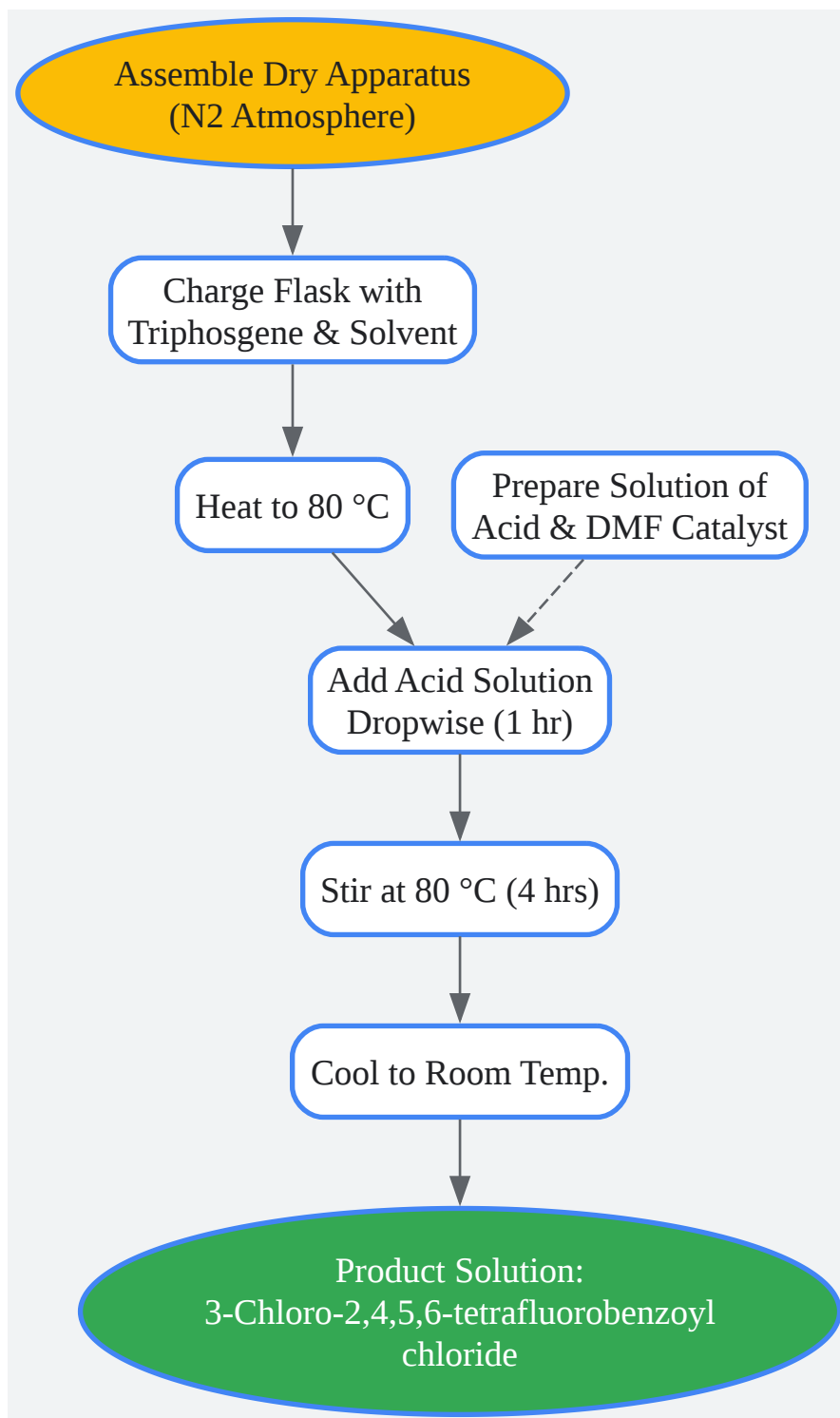
Procedure:

- **Setup:** Assemble a four-necked flask with a mechanical stirrer, condenser, digital thermometer, and a nitrogen inlet-outlet. Ensure the system is under a dry nitrogen atmosphere.
- **Reagent Loading:** Charge the flask with triphosgene (0.37 equivalents) and anhydrous 1,2-dichloroethane.
- **Heating:** Begin stirring and gently heat the mixture to approximately 80 °C (353 K).
- **Substrate Addition:** In a separate flask, dissolve **3-Chloro-2,4,5,6-tetrafluorobenzoic acid** (1.0 equivalent) and DMF (0.05 equivalents) in anhydrous 1,2-dichloroethane.
- **Reaction:** Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour.
- **Maturation:** After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours to ensure the reaction goes to completion.

- Work-up: Cool the reaction mixture to room temperature. The product, 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, is typically used in the next step without purification. Alternatively, the solvent can be removed under reduced pressure, though care must be taken due to the reactivity of the product.

## Experimental Workflow Diagram





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